molecular formula C11H13N3 B1613216 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine CAS No. 400756-82-3

1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine

Cat. No. B1613216
CAS RN: 400756-82-3
M. Wt: 187.24 g/mol
InChI Key: FTYROQMIVBSMPR-UHFFFAOYSA-N
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Description

1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine, also known as MPMP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. MPMP is a derivative of pyrazole, a five-membered heterocyclic compound that is widely used in the pharmaceutical industry. The unique chemical structure of MPMP makes it a promising candidate for various research applications, particularly in the fields of neuroscience and drug development.

Scientific Research Applications

Heterocyclic Building Blocks

This compound is used as a heterocyclic building block in chemical synthesis . Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities.

Analytical Chemistry

In analytical chemistry, this compound can be retained on the Primesep 100 mixed-mode column using an isocratic analytical method with a simple mobile phase of water, acetonitrile (MeCN, ACN), and sulphuric acid (H2SO4) buffer . This makes it useful in the separation and identification of complex mixtures.

Antileishmanial Activity

Pyrazole-bearing compounds, such as this one, are known for their potent antileishmanial activities . Leishmaniasis is a parasitic disease that is found in parts of the tropics, subtropics, and southern Europe.

Antimalarial Activity

In addition to its antileishmanial properties, this compound also exhibits antimalarial activities . Malaria is a life-threatening disease that’s typically transmitted through the bite of an infected Anopheles mosquito.

Drug Discovery

This compound is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers . These unique chemicals are used in the early stages of drug discovery where new bioactive small molecules are identified.

Synthesis of Hydrazine-coupled Pyrazoles

This compound can be used in the synthesis of hydrazine-coupled pyrazoles . These synthesized compounds can then be used for further research and development in various fields.

properties

IUPAC Name

[1-(2-methylphenyl)pyrazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-9-4-2-3-5-11(9)14-8-10(6-12)7-13-14/h2-5,7-8H,6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYROQMIVBSMPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=C(C=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640900
Record name 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine

CAS RN

400756-82-3
Record name 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640900
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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